trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
Description
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine |
InChI |
InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t5-,6-/m1/s1 |
InChI Key |
AWZIRBSKQVRHQS-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CN)CO1 |
Canonical SMILES |
C1C2C(C2CN)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a wide range of derivatives . Another method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using zinc-acetic acid or tributyltin hydride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc or tributyltin hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-acetic acid and tributyltin hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxirane and cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
- CAS Number : 909406-64-0 (free base), 2007919-46-0 (hydrochloride salt)
- Molecular Formula: C₆H₁₁NO (free base), C₆H₁₂ClNO (hydrochloride)
- Molecular Weight : 113.16 g/mol (free base), 149.62 g/mol (hydrochloride)
- Structure : Features a bicyclo[3.1.0]hexane core with an oxygen atom at position 3 and a primary amine (-CH₂NH₂) at position 6 in the trans configuration .
Key Properties :
- The amine group confers basicity, enabling salt formation (e.g., hydrochloride) for enhanced stability and solubility .
- The bicyclic structure imparts rigidity, influencing its pharmacokinetic and reactivity profiles .
Comparison with Structurally Similar Compounds
trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid (CAS 1110650-68-4)
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.16 g/mol
- Functional Group : Carboxylic acid (-CH₂COOH) replaces the amine.
- Key Differences :
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular Formula : C₇H₁₀O₂
- Molecular Weight : 126.15 g/mol
- Functional Group : Ketone (-C=O) at position 2 and dimethyl substituents at position 6.
- Key Differences :
trans-3-Oxabicyclo[3.1.0]hexane-6-methanol (CAS 135577-15-0)
- Molecular Formula : C₆H₁₀O₂
- Molecular Weight : 114.14 g/mol
- Functional Group : Primary alcohol (-CH₂OH) replaces the amine.
- Key Differences :
exo-Bicyclo[3.1.0]hex-6-yl Triflate Derivatives
- Representative Compound : exo-6-Methyl-exo-bicyclo[3.1.0]hex-6-yl triflate
- Key Differences :
Structural and Functional Group Analysis
Table 1: Comparative Data for this compound and Analogues
Biological Activity
trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine, also known as ((1R,5S,6S)-3-oxabicyclo[3.1.0]hexan-6-yl)methanamine, is a bicyclic compound notable for its unique oxabicyclic structure and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₁₁NO, with a molecular weight of approximately 113.16 g/mol. The stereochemistry of the compound is significant as it influences both its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Structural Features | Bicyclic structure with an oxirane ring and amine functionality |
The biological activity of this compound primarily involves its interaction with specific receptors or enzymes within biological systems. The compound acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects:
- Receptor Binding : It has been shown to interact with histamine receptors, particularly the H3 receptor, where it exhibits neutral antagonist properties.
- Enzyme Modulation : The compound may influence enzymatic pathways by binding to active sites or allosteric sites on enzymes.
Research Findings
Recent studies have highlighted the potential pharmacological applications of this compound:
- Affinity Studies : A study reported that related compounds derived from this bicyclic framework exhibited submicromolar Ki values at the human H3 receptor (hH3R), indicating strong binding affinity and selectivity over other histamine receptors like hH4R .
- Pharmacological Investigations : Compounds based on the oxabicyclic structure demonstrated unique pharmacological profiles, suggesting their utility in developing selective ligands for therapeutic purposes .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Histamine Receptor Interaction
In a comparative study of bicyclic amines, this compound was found to have a distinct profile at the hH3R compared to its analogs, exhibiting enhanced selectivity and lower affinity for hH4R receptors . This specificity suggests potential applications in treating conditions mediated by histamine signaling.
Case Study 2: Medicinal Chemistry Applications
Research exploring the synthesis and modification of this compound has led to derivatives with improved pharmacokinetic properties, enhancing their therapeutic potential in various disease models. The structural uniqueness allows for further exploration in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
